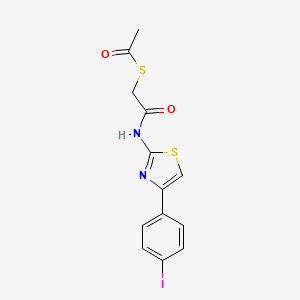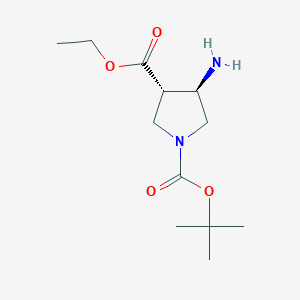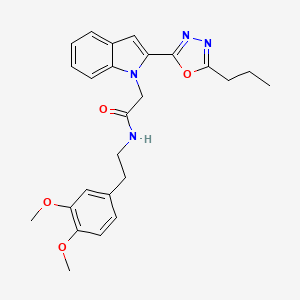
S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Two series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were efficiently synthesized and characterized by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Molecular Structure Analysis
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
Huang et al. (2014) reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Halogen-Bonded Self-Assembly
The compound can be used in the creation of two-dimensional halogen-bonded self-assemblies . This is particularly useful in the engineering of organic porous structures on flat surfaces . The iodine bonds in the compound offer a promising alternative to hydrogen bonds for this purpose .
Superoxide Dismutase Assay
The compound can be applied to the assay of superoxide dismutase (SOD), an important antioxidant enzyme . The superoxide anion generated by xanthine/xanthine oxidase reduces the compound to water-soluble formazans .
Anticancer Activity
The compound, being a 2-aminothiazole-based derivative, has potential anticancer activity . The literature reports many synthetic pathways of these 2-aminothiazoles associated with anticancer activity .
Antioxidant Activity
2-Aminothiazole-based compounds, like the one , have been associated with antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases .
Antimicrobial Activity
The compound could have potential antimicrobial activity . This is particularly relevant in the development of new antibiotics, especially considering the increasing prevalence of antibiotic-resistant bacteria .
Anti-inflammatory Activity
2-Aminothiazole-based compounds have been associated with anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antibacterial Activity
The compound has potential antibacterial activity . In fact, the presence of halogen groups such as chloro or fluoro enhances the antibacterial activity of newly synthesized compounds .
Drug Development
The compound could be used in drug development processes . Thiazole is one of the important pharmacophores in drug discovery and development processes .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
The safety and hazards of these compounds can vary widely and should always be handled with appropriate precautions. For example, the compound 2-Amino-4-(4-iodophenyl)thiazole has a signal word of “Warning” and precautionary statements including “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
S-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDYCTZWNAXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B3316950.png)
![5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3316952.png)
![N-benzyl-N-(4-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3316955.png)


![4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole](/img/structure/B3316967.png)
![2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316972.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316973.png)